molecular formula C17H18N2O2S B2992296 3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide CAS No. 1797650-84-0

3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide

Cat. No. B2992296
M. Wt: 314.4
InChI Key: ZBXJAGVOPWQHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide” is a chemical compound with the molecular formula C17H18N2O2S and a molecular weight of 314.4 . It is intended for research use only and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide” consists of a benzamide group attached to a thiolan-3-yl group via an amino-phenoxy linkage . The exact 3D structure would require further analysis using techniques such as X-ray crystallography.

Scientific Research Applications

Selective Inhibition of Vascular Endothelial Growth Factor Receptor-2

Benzamide derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models, showcasing their potential in cancer research and treatment (Borzilleri et al., 2006).

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, leading to the formation of N-(2-hydroxyphenyl)benzamides. These compounds are of biological interest, indicating the versatility of benzamide derivatives in synthesizing biologically relevant compounds (Singh et al., 2017).

Hyperbranched Aromatic Polyamide Synthesis

Research into hyperbranched aromatic polyamides has shown the utility of benzamide derivatives in polymer science. These polymers exhibit solubility in various organic solvents and possess inherent viscosities, highlighting their potential applications in materials science (Yang et al., 1999).

Novel Inhibitors of Poly(ADP-ribose) Synthetase

Benzamides substituted in the 3-position have been identified as the most inhibitory compounds for the nuclear enzyme poly(ADP-ribose) synthetase to date. This discovery points towards the importance of benzamide derivatives in studying DNA repair mechanisms and potential therapeutic applications (Purnell & Whish, 1980).

properties

IUPAC Name

3-[4-(thiolan-3-ylamino)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c18-17(20)12-2-1-3-16(10-12)21-15-6-4-13(5-7-15)19-14-8-9-22-11-14/h1-7,10,14,19H,8-9,11H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXJAGVOPWQHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NC2=CC=C(C=C2)OC3=CC=CC(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide

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